1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride
CAS No.: 158401-51-5
Cat. No.: VC21347286
Molecular Formula: C7H20Cl3N2O4P
Molecular Weight: 333.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 158401-51-5 |
---|---|
Molecular Formula | C7H20Cl3N2O4P |
Molecular Weight | 333.6 g/mol |
IUPAC Name | 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate;dihydrochloride |
Standard InChI | InChI=1S/C7H18ClN2O4P.2ClH/c8-2-4-10-6-5-9-3-1-7-14-15(11,12)13;;/h9-10H,1-7H2,(H2,11,12,13);2*1H |
Standard InChI Key | OTNQBDJOMAOTIE-UHFFFAOYSA-N |
SMILES | C(CNCCNCCCl)COP(=O)(O)O.Cl.Cl |
Canonical SMILES | C(CNCCNCCCl)COP(=O)(O)O.Cl.Cl |
Appearance | White to Off-White Solid |
Melting Point | 137-141°C |
Chemical Identity and Properties
1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride is a phosphate ester derivative with multiple amine functionalities. The compound is characterized by specific chemical and physical properties that define its behavior in various analytical and biological systems.
Basic Identification
The compound is identifiable through various systematic nomenclature systems and registry numbers as outlined in Table 1.
Table 1: Identification Parameters of 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride
Parameter | Information |
---|---|
CAS Registry Number | 158401-51-5 |
IUPAC Name | 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate dihydrochloride |
Molecular Formula | C₇H₂₀Cl₃N₂O₄P |
Molecular Weight | 333.6 g/mol |
InChI | InChI=1S/C7H18ClN2O4P.2ClH/c8-2-4-10-6-5-9-3-1-7-14-15(11,12)13;;/h9-10H,1-7H2,(H2,11,12,13);2*1H |
InChIKey | OTNQBDJOMAOTIE-UHFFFAOYSA-N |
SMILES Notation | C(CNCCNCCCl)COP(=O)(O)O.Cl.Cl |
The compound contains a chloroethylamino group, an ethylamino linker, and a propyl dihydrogen phosphate ester, all existing as a dihydrochloride salt .
Physical and Chemical Properties
The compound's structure contains:
-
A chloroethylamino terminus
-
An ethylene diamine bridge
-
A propyl phosphate ester chain
-
Two hydrochloride counterions
This combination of functional groups provides the compound with specific chemical reactivity patterns that influence its stability and interactions .
Structural Relationship to Other Compounds
The compound exists in a family of related structures with pharmaceutical significance, particularly in relation to cyclophosphamide and its metabolism.
Parent Compound Relationship
1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride is derived from its parent compound, Chlorodiazanonyl phosphate (CAS: 45164-26-9), which has the molecular formula C₇H₁₈ClN₂O₄P and a molecular weight of 260.65 g/mol . The relationship between these compounds is significant for understanding their roles in pharmaceutical applications:
-
The parent compound (Chlorodiazanonyl phosphate) lacks the two hydrochloride counterions
-
The dihydrochloride salt formation alters solubility and stability properties
-
Both compounds share the same primary molecular scaffold and functional groups
Related Compounds and Variants
Several structural variants and related compounds exist, including:
-
The monohydrochloride version (CAS: 40253-51-8), which contains only one hydrochloride counterion
-
3-Aminopropyl dihydrogen phosphate (CAS: 1071-28-9), which shares the aminopropyl phosphate structural element but lacks the chloroethylamino-ethylamino chain
These structural relationships are important for understanding the compound's role in pharmaceutical analysis and its potential biological activities .
Significance in Pharmaceutical Analysis
The compound holds particular importance in the pharmaceutical industry, especially in relation to cyclophosphamide, an established alkylating agent used in cancer chemotherapy.
Cyclophosphamide Relationship
Table 2: Reference Standard Information
Reference Standard Designation | Source Identifier | Typical Available Quantities |
---|---|---|
USP Cyclophosphamide Related Compound D | 158401-51-5 | 25mg, 100mg |
Cyclophosphamide Impurity E | 158401-51-5 | 25mg |
3-[2-(2-Chloroethylamino)ethylamino]propyl Dihydrogen Phosphate Dihydrochloride | 86-MM0822.04 | 25mg, 100mg |
Pharmaceutical companies maintain strict specifications for the maximum allowable limits of this impurity in cyclophosphamide formulations to ensure drug efficacy and patient safety .
Synthesis and Chemical Properties
The synthesis and chemical behavior of this compound provide insights into its origins in pharmaceutical preparations and its relationships to cyclophosphamide metabolism.
Chemical Stability
The compound contains several functional groups that contribute to its chemical reactivity and stability profile:
-
The chloroethyl group is potentially reactive and can participate in alkylation reactions
-
The secondary amine groups can undergo various transformations
-
The phosphate ester group may be susceptible to hydrolysis under certain conditions
-
The dihydrochloride salt formation enhances stability in specific environments
Understanding these stability factors is crucial for proper handling, storage, and analysis of the compound in pharmaceutical applications.
Analytical Methods and Detection
Accurate detection and quantification of 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride requires specific analytical methodologies.
Chromatographic Analysis
Liquid chromatography methods, particularly those coupled with mass spectrometry, are commonly employed for the detection and quantification of this compound:
-
LC-QTOF-ESI-MS/MS (Liquid Chromatography Quadrupole Time-of-Flight Electrospray Ionization Tandem Mass Spectrometry) has been utilized for the identification of degradation products of cyclophosphamide, including compounds structurally related to 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride
-
Gradient elution methods employing C-8 columns have been reported for effective separation of cyclophosphamide and its degradation products
Spectroscopic Identification
Spectroscopic techniques provide additional tools for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, has been employed for characterizing phosphorus-containing cyclophosphamide derivatives and could be applicable to this compound
-
Mass spectrometry with accurate mass measurements enables elemental composition elucidation and structural confirmation
Supplier | Catalog Number | Product Description | Available Quantities |
---|---|---|---|
Veeprho | VL165002 | Cyclophosphamide Related Compound D | Not specified |
Cymit Quimica | 86-MM0822.04 | 3-[2-(2-Chloroethylamino)ethylamino]propyl Dihydrogen Phosphate Dihydrochloride | 25mg, 100mg |
Daicel Pharma | Not specified | Cyclophosphamide impurity | Not specified |
These commercial sources primarily target pharmaceutical quality control laboratories, analytical research facilities, and organizations involved in drug development and manufacturing .
Applications
The primary applications of this compound include:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume